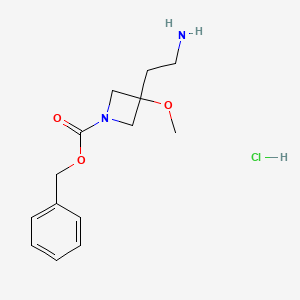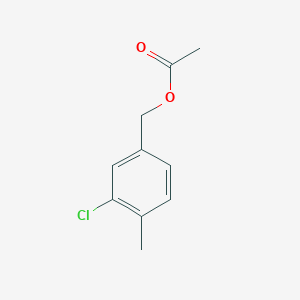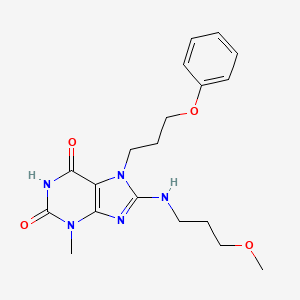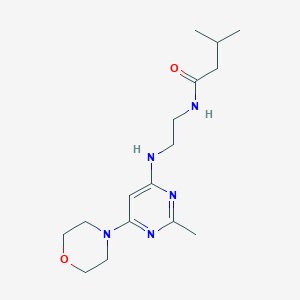![molecular formula C21H22N4O2S B2789037 N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-21-1](/img/structure/B2789037.png)
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as ADMSA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. ADMSA is a sulfur-containing compound that has been shown to exhibit promising biological activity in a number of studies. In
科学的研究の応用
ADMSA has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One of the most promising areas of research involves the use of ADMSA as a chelating agent for heavy metal toxicity. ADMSA has been shown to effectively remove toxic metals such as lead and mercury from the body, making it a potential treatment option for individuals with metal poisoning.
作用機序
The mechanism of action of ADMSA involves its ability to chelate metal ions. ADMSA contains a sulfur atom that can bind to metal ions, forming a stable complex that can be excreted from the body. This process is thought to occur primarily in the liver and kidneys, where ADMSA can effectively remove toxic metals from the body.
Biochemical and Physiological Effects:
ADMSA has been shown to exhibit a number of biochemical and physiological effects in various studies. In addition to its chelating properties, ADMSA has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. ADMSA has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using ADMSA in lab experiments is its ability to effectively chelate heavy metals. This makes it a valuable tool in studies involving metal toxicity. However, ADMSA has some limitations as well. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experimental setups.
将来の方向性
There are a number of potential future directions for research involving ADMSA. One area of interest is the development of new synthetic methods that can improve yields and reduce the number of steps required. Another area of research involves the use of ADMSA in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the development of new chelating agents based on the structure of ADMSA, which may exhibit improved properties and efficacy.
合成法
ADMSA can be synthesized using a multistep process that involves the reaction of 3-acetamidophenylboronic acid with 2-bromo-1-(2,5-dimethylphenyl)imidazole. The resulting intermediate is then treated with sodium sulfide to form the final product, ADMSA. The synthesis of ADMSA has been optimized in recent years to improve yields and reduce the number of steps required.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-8-15(2)19(11-14)25-10-9-22-21(25)28-13-20(27)24-18-6-4-5-17(12-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSMJIAZJKOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)


![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)
![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)




